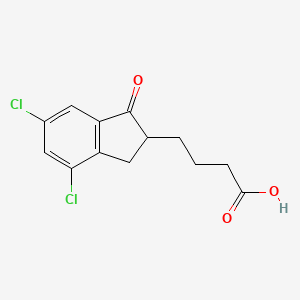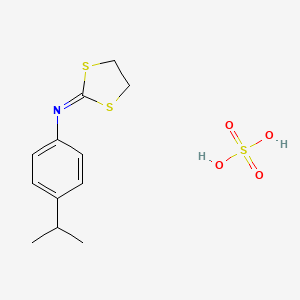
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine;sulfuric acid is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the dithiolan and imine groups, along with the sulfuric acid component, makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine typically involves the reaction of 4-isopropylbenzaldehyde with a dithiolane derivative under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the dithiolan ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is then isolated and purified using industrial-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The dithiolan ring and imine group play crucial roles in these interactions, facilitating the binding and reactivity of the compound.
相似化合物的比较
Similar Compounds
- N-(4-nitrophenyl)-1,3-dithiolan-2-imine
- N-(4-chlorophenyl)-1,3-dithiolan-2-imine
- N-(4-methoxyphenyl)-1,3-dithiolan-2-imine
Uniqueness
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins.
属性
CAS 编号 |
89388-44-3 |
|---|---|
分子式 |
C12H17NO4S3 |
分子量 |
335.5 g/mol |
IUPAC 名称 |
N-(4-propan-2-ylphenyl)-1,3-dithiolan-2-imine;sulfuric acid |
InChI |
InChI=1S/C12H15NS2.H2O4S/c1-9(2)10-3-5-11(6-4-10)13-12-14-7-8-15-12;1-5(2,3)4/h3-6,9H,7-8H2,1-2H3;(H2,1,2,3,4) |
InChI 键 |
WDYKBQOZAVKUBE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)N=C2SCCS2.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


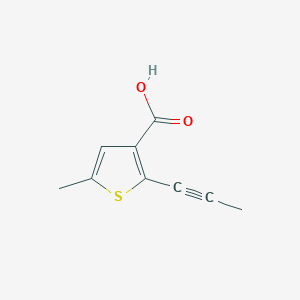
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
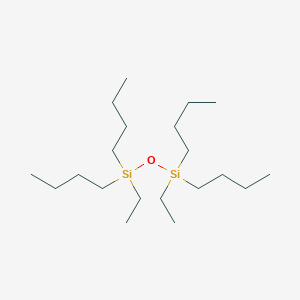
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)

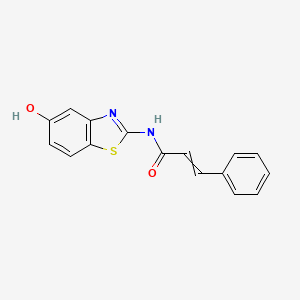
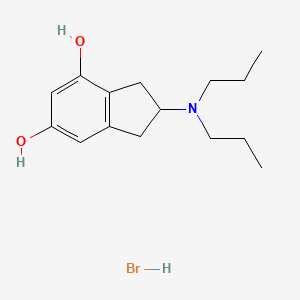
![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
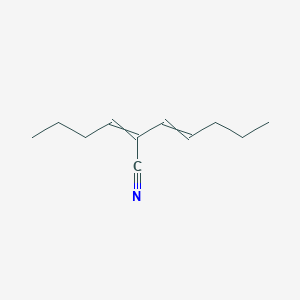
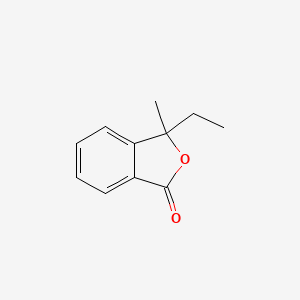
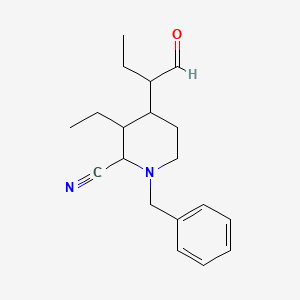
![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
